ethyl N,N-dinitrocarbamate

Description

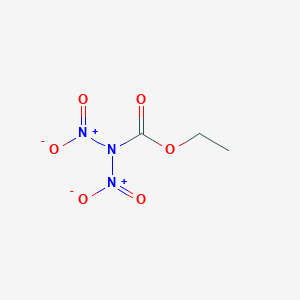

Ethyl N,N-dinitrocarbamate is a nitro-substituted carbamate derivative characterized by two nitro (-NO₂) groups attached to the carbamate nitrogen. Carbamates, in general, are esters of carbamic acid (NH₂COOH) and are widely utilized in agrochemicals, pharmaceuticals, and industrial applications due to their versatile reactivity . However, their structural complexity and nitro groups also raise concerns about stability, toxicity, and environmental impact.

Properties

CAS No. |

171608-05-2 |

|---|---|

Molecular Formula |

C3H5N3O6 |

Molecular Weight |

179.09 g/mol |

IUPAC Name |

ethyl N,N-dinitrocarbamate |

InChI |

InChI=1S/C3H5N3O6/c1-2-12-3(7)4(5(8)9)6(10)11/h2H2,1H3 |

InChI Key |

LAOHKKCMIUJCJW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)N([N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCOC(=O)N([N+](=O)[O-])[N+](=O)[O-] |

Synonyms |

Carbamic acid, dinitro-, ethyl ester (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Table 1: Comparative Molecular Properties of this compound and Analogues

<sup>a</sup> XLogP3 values indicate hydrophobicity; lower values suggest higher polarity.

Key Observations :

- Nitro vs. Nitroso compounds (e.g., DEN) are well-documented carcinogens due to their ability to alkylate DNA .

- Fluorinated Analogues : Ethyl N-(2,4-difluorophenyl)carbamate exhibits higher hydrophobicity (XLogP3 = 2.1) compared to nitro-carbamates, making it suitable for lipid-rich agrochemical formulations .

Toxicity and Environmental Impact

Nitro/Nitroso Derivatives :

- Carcinogenicity: N-Nitrosodiethylamine (DEN) demonstrated significant carcinogenic activity in rodent studies, with 12/12 batches showing tumorigenicity in rats . Ethyl N-(2-hydroxyethyl)-N-nitrosocarbamate, a structural analogue, shares similar risks due to nitroso group reactivity .

Fluorinated Carbamates :

- Ethyl N-(2,4-difluorophenyl)carbamate is less acutely toxic but poses environmental persistence risks due to fluorine’s resistance to degradation .

Q & A

Q. What are the standard synthetic protocols for ethyl N,N-dinitrocarbamate, and how do reaction conditions influence yield?

this compound is typically synthesized via nitration of ethyl carbamate derivatives using mixed acids (e.g., HNO₃/H₂SO₄). Key parameters include temperature control (0–5°C to avoid decomposition) and stoichiometric ratios of nitrating agents. Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification often involves recrystallization from non-polar solvents like hexane .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Q. What safety precautions are critical when handling this compound?

Due to potential acute toxicity (oral/inhalation/dermal), use PPE (gloves, goggles, lab coats) and work in a fume hood. Store under inert atmospheres (N₂) to prevent degradation. Waste must be neutralized with alkaline solutions before disposal .

Q. How can solubility and stability be optimized for this compound in experimental setups?

this compound is soluble in polar aprotic solvents (DMF, DMSO) but decomposes in aqueous acidic/basic conditions. Stability studies recommend storage at –20°C in amber vials to minimize photolytic degradation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations reveal electron-deficient behavior at nitro groups, making them susceptible to nucleophilic attack. HOMO-LUMO gaps (~4.5 eV) correlate with thermal stability, validated by DSC experiments .

Q. What experimental strategies resolve contradictions in reported toxicity data for this compound?

Discrepancies may arise from impurity profiles (e.g., residual nitrating agents). Use high-purity batches (≥99% by GC) and standardize in vivo/in vitro assays (e.g., OECD Guidelines 423 for acute toxicity). Cross-validate with LC-MS/MS to quantify metabolites .

Q. How can reaction pathways with olefins or mineral acids be controlled to avoid explosive intermediates?

Nitro-carbamates react exothermically with olefins via [3+2] cycloaddition. Use low concentrations (<0.1 M) and phased reagent addition. For acid reactions, replace H₂SO₄ with solid acid catalysts (e.g., montmorillonite K10) to reduce decomposition risks .

Q. What advanced analytical approaches mitigate matrix effects in detecting this compound in complex mixtures?

Matrix-matched calibration (e.g., spiking into biological fluids) improves accuracy in GC-MS. For LC-MS/MS, employ isotope dilution (e.g., ¹³C-labeled analogs) to correct for ion suppression .

Q. Why do kinetic studies show variability in decomposition rates under UV light?

Variations arise from wavelength-dependent photolysis (max degradation at 254 nm). Use actinometry to standardize UV intensity. Kinetic models (e.g., first-order decay) should account for solvent polarity and oxygen content .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

Bulkier substituents on the carbamate nitrogen reduce nitration efficiency. Computational docking studies suggest nitro groups adopt planar configurations, favoring electrophilic substitution at meta positions in aromatic systems .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.